2-(1H-1,2,3-benzotriazol-1-yl)-1-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one
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Overview
Description
2-(1H-1,2,3-benzotriazol-1-yl)-1-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one is a complex organic compound featuring a benzotriazole moiety, a trifluoromethyl-substituted pyrimidine ring, and a hexahydropyrrolo[3,4-c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-1-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the hexahydropyrrolo[3,4-c]pyrrole core, followed by the introduction of the trifluoromethyl-pyrimidine and benzotriazole groups. Each step requires specific reagents and conditions, such as the use of strong bases, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-benzotriazol-1-yl)-1-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the benzotriazole or pyrimidine rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule can be investigated. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases or conditions.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its trifluoromethyl and benzotriazole groups could impart desirable characteristics, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-1-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Benzyl)-1H-1,2,3-triazol-4-yl (piperazin-1-yl)methanone: This compound shares the triazole moiety but differs in its overall structure and substituents.
Benzimidazole derivatives: These compounds have a similar core structure but lack the trifluoromethyl-pyrimidine and hexahydropyrrolo[3,4-c]pyrrole groups.
Uniqueness
The uniqueness of 2-(1H-1,2,3-benzotriazol-1-yl)-1-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one lies in its combination of structural features. The presence of the trifluoromethyl-pyrimidine and benzotriazole groups, along with the hexahydropyrrolo[3,4-c]pyrrole core, provides a unique set of chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N7O/c20-19(21,22)16-5-6-23-18(24-16)28-9-12-7-27(8-13(12)10-28)17(30)11-29-15-4-2-1-3-14(15)25-26-29/h1-6,12-13H,7-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPJPDXGRRDBLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=CC(=N3)C(F)(F)F)C(=O)CN4C5=CC=CC=C5N=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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